molecular formula C19H20N4O2S B2907635 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1105201-53-3

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No.: B2907635
CAS No.: 1105201-53-3
M. Wt: 368.46
InChI Key: PEFQHUWWBPLERS-UHFFFAOYSA-N
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Description

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant ALK activity, through gene rearrangements, amplifications, or activating mutations, is a well-established driver in several malignancies, including non-small cell lung cancer (NSCLC) , anaplastic large cell lymphoma (ALCL) , and neuroblastoma . This small molecule inhibitor is designed to target and inhibit the ATP-binding site of the ALK kinase domain, thereby suppressing its enzymatic activity and downstream oncogenic signaling pathways, such as the MAPK/ERK and JAK/STAT cascades . Its core value to researchers lies in its utility as a pharmacological tool for probing the biological functions of ALK in vitro and in vivo, for investigating mechanisms of resistance to existing ALK-targeted therapies, and for evaluating the efficacy of ALK inhibition in various preclinical cancer models. The molecular scaffold, featuring a piperidine carboxamide linked to a thiophene-oxadiazol moiety, is recognized for producing compounds with potent kinase inhibitory properties, making this agent a valuable chemical probe for basic and translational cancer research.

Properties

IUPAC Name

N-(3-methylphenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-5-2-7-15(11-13)20-19(24)23-9-3-6-14(12-23)17-21-22-18(25-17)16-8-4-10-26-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFQHUWWBPLERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the piperidine ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: Oxadiazole-piperidine carboxamides (e.g., ) inhibit PARP in breast cancer cells (MCF-7, MDA-MB-231), with methoxybenzyl substituents enhancing caspase-3 activation. The main compound’s thiophene may similarly modulate apoptosis pathways.
  • Antimicrobial Activity : Fluorophenyl-oxadiazole analogs (e.g., ) exhibit high binding affinity to Mycobacterium tuberculosis targets, suggesting the main compound’s thiophene could be optimized for broader antimicrobial applications.
  • Synthetic Accessibility : Thiadiazole derivatives (e.g., ) are synthesized via one-pot methods, whereas oxadiazole-piperidine compounds may require multi-step routes, impacting scalability.

Biological Activity

The compound 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a complex organic molecule characterized by the presence of multiple heterocyclic structures, including thiophene and oxadiazole moieties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Structure and Properties

The molecular formula of the compound is C11H13N3OSC_{11}H_{13}N_3OS, which indicates a diverse range of functional groups that contribute to its biological properties. The oxadiazole ring is known for its role in enhancing the pharmacological profile of compounds due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazole compounds exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that 1,3,4-oxadiazole derivatives possess antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .
  • Anticancer Activity : The incorporation of oxadiazole derivatives into drug design has been linked to enhanced anticancer effects. Recent studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism often involves upregulation of pro-apoptotic factors like p53 and activation of caspase pathways .

Anticancer Studies

A series of 1,3,4-oxadiazole derivatives were tested for their cytotoxic effects against various cancer cell lines. Notably, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-710.38Apoptosis induction via p53 pathway
6aU-93712.50Caspase activation leading to cell death

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Antimicrobial Studies

In antimicrobial evaluations, derivatives similar to this compound exhibited potent activity against gram-positive and gram-negative bacteria:

CompoundPathogenMIC (µg/mL)
7bStaphylococcus aureus0.25
8bEscherichia coli0.22

These results indicate the potential of such compounds in treating infections caused by resistant bacterial strains .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. For instance, docking against cyclin-dependent kinase 2 (CDK2) revealed strong interactions with a binding score of -10.654 kcal/mol, indicating high potential as an anti-proliferative agent .

Q & A

Q. Critical Parameters :

  • Temperature : Optimal reflux temperatures (e.g., 90–110°C for cyclization) .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Sodium hydride or triethylamine for deprotonation .
  • Purity Control : Use HPLC to monitor intermediates (>95% purity recommended) .

Advanced: How can structural ambiguities in the oxadiazole-thiophene linkage be resolved during characterization?

Q. Methodological Answer :

  • 2D NMR Spectroscopy :
    • COSY : Identifies coupling between adjacent protons in the thiophene ring .
    • NOESY : Confirms spatial proximity of oxadiazole and piperidine groups .
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry of the oxadiazole-thiophene bond .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₄O₂S) and detects isotopic patterns .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons (e.g., aromatic thiophene signals at δ 6.8–7.2 ppm) and carbons (e.g., oxadiazole C=N at ~160 ppm) .
  • HPLC : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Advanced: How can researchers optimize synthesis yield when introducing electron-withdrawing groups on the m-tolyl moiety?

Q. Methodological Answer :

  • Protecting Groups : Use Boc or Fmoc to prevent undesired side reactions during coupling .
  • Catalyst Screening : Transition metals (Pd/Cu) enhance cross-coupling efficiency for electron-deficient aryl groups .
  • Solvent Optimization : Dichloromethane (DCM) or THF may improve solubility of electron-poor intermediates .
  • Reaction Monitoring : TLC or LC-MS to track intermediate stability and adjust reaction times .

Basic: What biological activities are predicted for this compound based on structural analogs?

Q. Methodological Answer :

  • Anticancer Activity : Oxadiazole and thiophene moieties inhibit kinases (e.g., EGFR) via π-π stacking and H-bonding .
  • Antimicrobial Effects : Thiophene derivatives disrupt bacterial membrane integrity .
  • Neuroprotective Potential : Piperidine-carboxamides modulate GABA receptors in preclinical models .

Advanced: How to design in vitro assays to evaluate this compound’s kinase inhibition potential?

Q. Methodological Answer :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, BRAF) .

Assay Conditions :

  • Substrate : Use ATP-conjugated fluorescent probes (e.g., ADP-Glo™).
  • Inhibition Buffer : 10 mM MgCl₂, pH 7.4, 1 mM DTT .

Controls : Include staurosporine (positive) and DMSO (vehicle).

Data Normalization : Express IC₅₀ values relative to baseline kinase activity .

Advanced: How to address contradictions in reported IC₅₀ values across studies?

Q. Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC; impurities >2% can skew results .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) .
  • Solvent Consistency : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Statistical Validation : Report mean ± SEM from triplicate experiments .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

  • Storage Conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation .
    • Atmosphere : Argon or nitrogen to minimize oxidation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

Advanced: How to computationally model the binding affinity of this compound with a target protein?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to simulate binding poses in the ATP-binding site .

Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability .

Binding Energy Calculation : Compute ΔG using MM-PBSA/GBSA methods .

Validation : Compare predicted vs. experimental IC₅₀ values for correlation .

Basic: What are the recommended solvents for in vitro biological testing?

Q. Methodological Answer :

  • Stock Solution : Anhydrous DMSO (Hybri-Max™ grade) to ensure solubility and stability .
  • Working Dilution : Phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM) with 0.1% BSA to prevent aggregation .

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